3-(2,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Overview
Description
3-(2,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid is a useful research compound. Its molecular formula is C11H13N3O3 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, which is closely related to 3-(2,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid, has proven to be particularly versatile in the design of kinase inhibitors. This heterocyclic core is capable of multiple binding modes with kinases, making it a recurrent motif in patents and research aimed at developing kinase inhibitors. The pyrazolo[3,4-b]pyridine typically binds to the hinge region of kinases, forming key interactions that provide potency and selectivity. This has led to its frequent incorporation in kinase inhibitors due to its synthetic flexibility and potential for intellectual property advantages, as well as its activity and physical properties Steve Wenglowsky, 2013.
Heterocyclic Chemistry
Heterocyclic compounds, including the pyrazolo[3,4-b]pyridine core, are of significant interest in organic and medicinal chemistry due to their widespread biological activities. Pyrazoles, a class to which the compound belongs, are known for their roles in anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV applications, among others. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride (POCl3), dimethylformamide, and hydrazine. These methodologies facilitate the annelation of various heterocyclic nuclei with pyrazoles, extending the diversity of bioactive heterocyclic systems A. M. Dar & Shamsuzzaman, 2015.
Medicinal Significance
Pyrazolo[3,4-d]pyrimidines, closely related to the pyrazolo[3,4-b]pyridine scaffold, have demonstrated crucial roles in various disease conditions due to their structural resemblance to purines. These compounds have been studied for their adenosine antagonistic properties, among other biological activities. Their biochemical and biophysical properties have been explored through a variety of assays, highlighting their potential in treating conditions related to the central nervous system, cardiovascular system, cancer, and inflammation M. Chauhan & Raj Kumar, 2013.
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, showcase remarkable functionalities in organic synthesis and catalysis, as well as in drug development. These compounds, due to their versatile synthetic intermediates and biological importance, have been employed in the formation of metal complexes, design of catalysts, asymmetric synthesis, and medicinal applications, including as potent anticancer and antibacterial agents Dongli Li et al., 2019.
Properties
IUPAC Name |
3-(2,4-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-7-5-9(15)14(4-3-10(16)17)11-8(7)6-13(2)12-11/h5-6H,3-4H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFDYWKDZICVIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NN(C=C12)C)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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